2-Amino-N-[2-(2-chlorophenyl)-2-oxoethyl]benzamide
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Overview
Description
2-Amino-N-[2-(2-chlorophenyl)-2-oxoethyl]benzamide is an organic compound with the molecular formula C13H11ClN2O It is a benzamide derivative that contains both an amino group and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-[2-(2-chlorophenyl)-2-oxoethyl]benzamide typically involves the reaction of isatoic anhydride with appropriate amine derivatives. One common method involves refluxing a solution of isatoic anhydride and the amine derivative in dimethylformamide (DMF) for several hours . The reaction is monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-[2-(2-chlorophenyl)-2-oxoethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The amino and chlorophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Amino-N-[2-(2-chlorophenyl)-2-oxoethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition or protein binding.
Mechanism of Action
The mechanism of action of 2-Amino-N-[2-(2-chlorophenyl)-2-oxoethyl]benzamide involves its interaction with specific molecular targets. The amino and chlorophenyl groups allow it to bind to proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-(4-chlorophenyl)benzamide: This compound has a similar structure but with the chlorine atom in a different position.
2-Amino-5-chloro-N-(2-chlorophenyl)benzamide: Another similar compound with an additional chlorine atom on the benzamide ring.
Uniqueness
2-Amino-N-[2-(2-chlorophenyl)-2-oxoethyl]benzamide is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
2-amino-N-[2-(2-chlorophenyl)-2-oxoethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c16-12-7-3-1-5-10(12)14(19)9-18-15(20)11-6-2-4-8-13(11)17/h1-8H,9,17H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBXRAIIYHFQGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)C2=CC=CC=C2Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470193 |
Source
|
Record name | 2-Amino-N-[2-(2-chlorophenyl)-2-oxoethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16442-80-1 |
Source
|
Record name | 2-Amino-N-[2-(2-chlorophenyl)-2-oxoethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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